

AG-494: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	AG-494	
Cat. No.:	B1664427	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AG-494** (Tyrphostin **AG-494**), a potent inhibitor of protein tyrosine kinases. This document details its molecular characteristics, mechanism of action, and provides structured data and experimental protocols to support further research and development.

Core Molecular and Chemical Properties

AG-494 is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors. Its chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C16H12N2O3[1]
Molecular Weight	280.3 g/mol [1]
IUPAC Name	(2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide[1]
CAS Number	133550-35-3[1]
Synonyms	Tyrphostin AG-494, Tyrphostin B48
SMILES	O=C(NC1=CC=CC=C1)/C(C#N)=C/C2=CC=C(O)C(O)=C2
Appearance	Crystalline solid[1]



Mechanism of Action and Biological Activity

AG-494 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It also demonstrates inhibitory activity against other kinases, including ErbB2 and Platelet-Derived Growth Factor Receptor (PDGF-R).[1] The primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Furthermore, **AG-494** has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the cell cycle.[2] This dual activity on both cell surface receptor signaling and cell cycle machinery contributes to its anti-proliferative effects.

Data Presentation: Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **AG-494** against various kinases.

Target Kinase	IC ₅₀ (μM)
EGFR	0.7 - 1.1[1]
ErbB2 (HER2)	39[1]
PDGF-R	6[1]

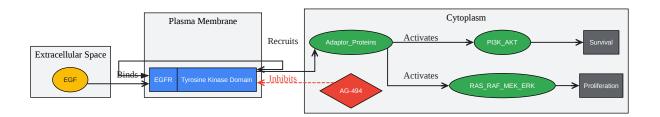
Signaling Pathways

AG-494 primarily impacts the EGFR and JAK/STAT signaling pathways, which are critical in regulating cell proliferation, differentiation, and survival.

EGFR Signaling Pathway

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. **AG-494** inhibits the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.





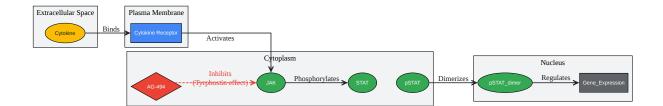
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EGFR Signaling Pathway Inhibition by AG-494.

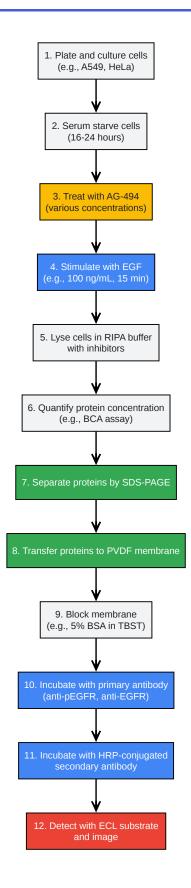
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade that can be influenced by upstream receptors like EGFR. Although not a direct inhibitor of all JAKs, the tyrphostin family, to which **AG-494** belongs, is known to affect this pathway. Cytokine or growth factor binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.









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References

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